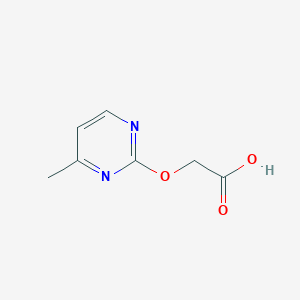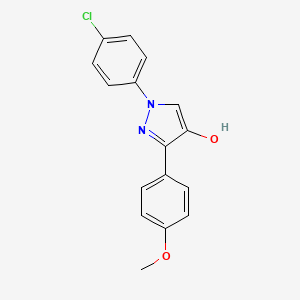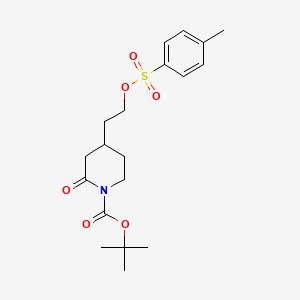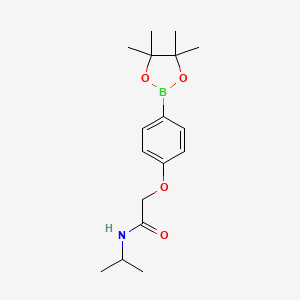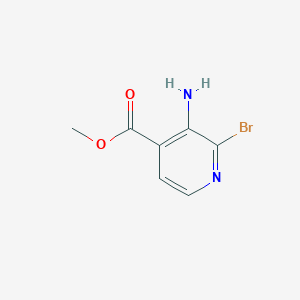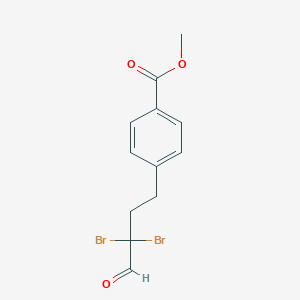
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3,3-dibromo-4-oxobutyl)benzoate typically involves the bromination of 4-oxobutylbenzoic acid methyl ester. The reaction conditions often include the use of bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups.
Reduction Reactions: Alcohol derivatives.
Oxidation Reactions: Carboxylic acids and other oxidized products.
Applications De Recherche Scientifique
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate is used in various scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, which are important intermediates in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 4-(3,3-dibromo-4-oxobutyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the carbonyl group in the compound play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with the active site residues, thereby blocking the substrate binding and catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Oxobutyl)benzoic acid methyl ester: This compound is similar in structure but lacks the bromine atoms, making it less reactive in certain chemical reactions.
Methyl 3,5-dibromo-4-hydroxybenzoate: This compound has a similar brominated structure but with a hydroxyl group instead of a carbonyl group, leading to different reactivity and applications.
3,4-bis(dibromomethyl)benzoic acid: This compound has a similar brominated benzoic acid structure but with different substitution patterns, affecting its chemical properties and uses.
Uniqueness
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and binding properties. The presence of two bromine atoms and a carbonyl group makes it a versatile reagent in organic synthesis and a valuable compound in scientific research .
Propriétés
Numéro CAS |
1320346-37-9 |
|---|---|
Formule moléculaire |
C12H12Br2O3 |
Poids moléculaire |
364.03 g/mol |
Nom IUPAC |
methyl 4-(3,3-dibromo-4-oxobutyl)benzoate |
InChI |
InChI=1S/C12H12Br2O3/c1-17-11(16)10-4-2-9(3-5-10)6-7-12(13,14)8-15/h2-5,8H,6-7H2,1H3 |
Clé InChI |
XRSVBWZFOWXIJT-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)CCC(C=O)(Br)Br |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)CCC(C=O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


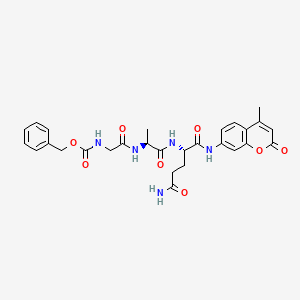
![(3S,8AS)-3-Cyclopropylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1474274.png)
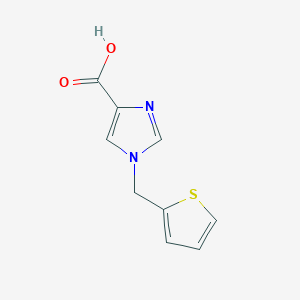
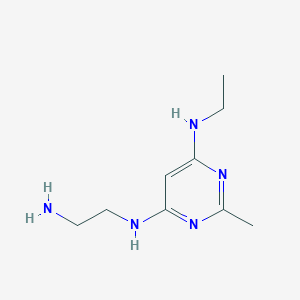

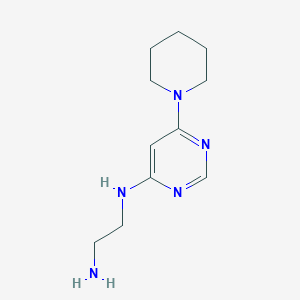
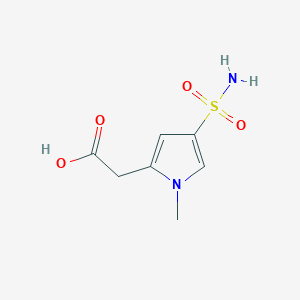
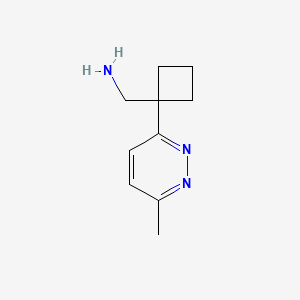
![1-[2-(2-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474290.png)
